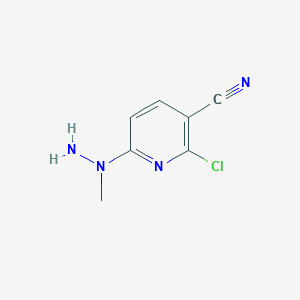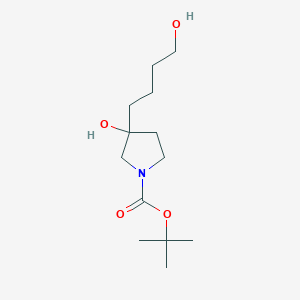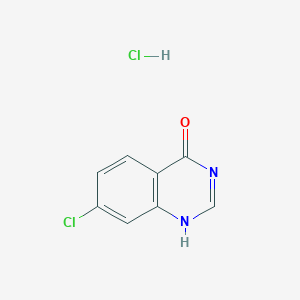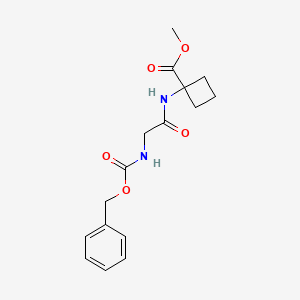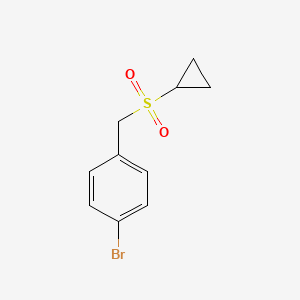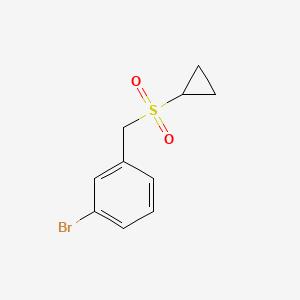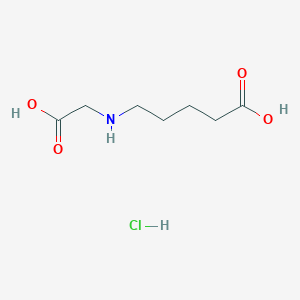
5-((Carboxymethyl)amino)pentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Carboxymethyl)amino)pentanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a carboxymethyl group attached to an amino group, which is further connected to a pentanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Carboxymethyl)amino)pentanoic acid hydrochloride typically involves the reaction of 5-aminopentanoic acid with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove impurities .
化学反応の分析
Types of Reactions
5-((Carboxymethyl)amino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .
科学的研究の応用
5-((Carboxymethyl)amino)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of 5-((Carboxymethyl)amino)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxymethyl and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .
類似化合物との比較
Similar Compounds
5-Aminopentanoic acid: A δ-amino acid with similar structural features but lacking the carboxymethyl group.
5-Methylamino-pentanoic acid hydrochloride: Similar backbone but with a methyl group instead of a carboxymethyl group.
Uniqueness
5-((Carboxymethyl)amino)pentanoic acid hydrochloride is unique due to the presence of both carboxymethyl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
IUPAC Name |
5-(carboxymethylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c9-6(10)3-1-2-4-8-5-7(11)12;/h8H,1-5H2,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPOPRNNIMUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
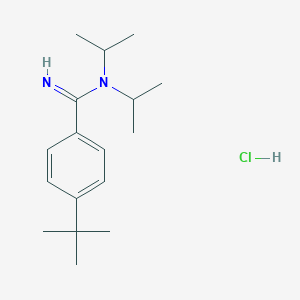
![Ethyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8129338.png)
![tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B8129354.png)
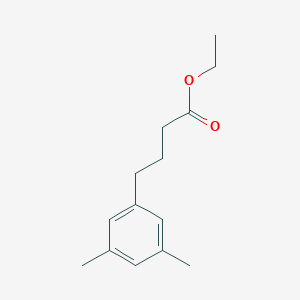
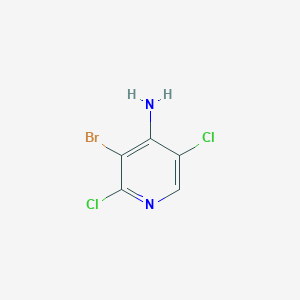
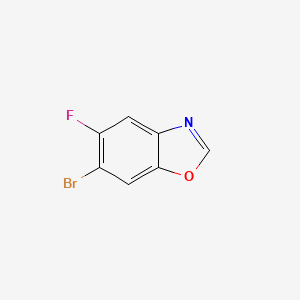
![4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride](/img/structure/B8129384.png)
![tert-Butyl N-[(1E)-{[(tert-butoxy)carbonyl]imino}[4-(pyridin-2-yl)piperazin-1-yl]methyl]carbamate](/img/structure/B8129389.png)
